Cas no 1693976-18-9 (3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol)

3-Amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol is a versatile heterocyclic compound featuring both an amino alcohol moiety and a 1,2,3-triazole ring. Its unique structure, combining a polar propanol backbone with a methyl-substituted triazole, makes it valuable for applications in medicinal chemistry and drug development. The presence of multiple functional groups allows for further derivatization, enhancing its utility as a building block in organic synthesis. The compound exhibits good solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. Its stability under standard conditions and compatibility with a range of reaction conditions further underscore its potential as an intermediate in pharmaceutical and agrochemical research.
3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol structure
1693976-18-9 structure
Product Name:3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol
CAS No:1693976-18-9
MF:C6H12N4O
MW:156.185680389404
CID:6101678
PubChem ID:130487032
Update Time:2025-06-27

3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol
    • 1693976-18-9
    • EN300-1601690
    • Inchi: 1S/C6H12N4O/c1-10-6(3-8-9-10)5(2-7)4-11/h3,5,11H,2,4,7H2,1H3
    • InChI Key: XNLFKSXPVWSSRF-UHFFFAOYSA-N
    • SMILES: OCC(CN)C1=CN=NN1C

Computed Properties

  • Exact Mass: 156.10111102g/mol
  • Monoisotopic Mass: 156.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 77Ų

3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol Pricemore >>

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Additional information on 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol

Comprehensive Overview of 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol (CAS No. 1693976-18-9): Properties, Applications, and Research Insights

The compound 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol (CAS No. 1693976-18-9) is a structurally unique molecule featuring a 1,2,3-triazole core linked to an amino-propanol moiety. This hybrid structure has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block. The presence of both amino and hydroxyl functional groups enables diverse chemical modifications, making it valuable for drug discovery and material science applications.

Recent studies highlight the growing interest in triazole-containing compounds, driven by their stability, bioavailability, and ability to participate in hydrogen bonding. The 1-methyl-1H-1,2,3-triazole unit in this compound is particularly noteworthy, as it resists metabolic degradation—a key advantage in designing long-acting therapeutics. Researchers are actively exploring its role in kinase inhibitors, antimicrobial agents, and covalent protein binders, aligning with trends in targeted therapy and precision medicine.

Synthetic accessibility is another strength of 1693976-18-9. The compound can be prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a Nobel Prize-winning "click chemistry" reaction. This method offers high yields and compatibility with green chemistry principles, addressing industry demands for sustainable synthesis. Analytical characterization typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy, with the latter confirming the regiospecificity of the triazole substitution pattern.

From a commercial perspective, the compound's supplier landscape reflects specialized chemical manufacturers focusing on high-purity intermediates. Pricing trends correlate with scalability improvements, as evidenced by patent filings optimizing large-scale production. Stability studies indicate that 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol should be stored under inert conditions, with particular attention to moisture sensitivity due to its protic functional groups.

Emerging applications include its use in PROTAC degraders (proteolysis-targeting chimeras), where the triazole moiety serves as a rigid linker. This connects with the booming interest in targeted protein degradation technologies. Computational chemistry models suggest favorable ADME properties for derivatives, with logP values tunable through side-chain modifications—a hot topic in AI-driven drug design platforms.

Environmental and regulatory assessments of CAS 1693976-18-9 are ongoing, with preliminary data indicating favorable biodegradability profiles compared to traditional aromatic amines. This positions the compound as a candidate for green chemistry initiatives in pharmaceutical manufacturing. Research collaborations are increasingly investigating its potential in bioorthogonal chemistry for diagnostic applications.

The scientific literature reveals innovative uses in metal-organic frameworks (MOFs), where the triazole nitrogen atoms participate in coordination chemistry. Materials scientists value its ability to impart both porosity and functionality to hybrid materials—an area gaining traction in CO2 capture and heterogeneous catalysis research. These multidisciplinary applications demonstrate the compound's relevance beyond life sciences.

Quality control protocols for 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol emphasize rigorous chiral purity analysis when produced in enantiomerically enriched forms. The stereocenter at the 2-position introduces potential for structure-activity relationship (SAR) studies, particularly in CNS-targeting compounds where blood-brain barrier penetration is critical.

Future research directions may explore its incorporation into peptide mimetics or macrocyclic compounds, leveraging the conformational restraint provided by the triazole ring. With the global pharmaceutical intermediates market projected to exceed $40 billion by 2027, compounds like 1693976-18-9 will likely see expanded utilization in fragment-based drug discovery campaigns and combinatorial chemistry libraries.

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